molecular formula C23H18Cl2N2O2S B11782633 Isopropyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate

Isopropyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate

Cat. No.: B11782633
M. Wt: 457.4 g/mol
InChI Key: YHWFYRQNMNYGRJ-UHFFFAOYSA-N
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Description

Isopropyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorophenyl groups and a cyano group, making it a valuable molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate typically involves multiple steps. One common method includes the reaction of 4,6-bis(4-chlorophenyl)-3-cyanopyridine with isopropyl thioacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Isopropyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Isopropyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Bis(4-chlorophenyl)-2-chloropyrimidine
  • 2,2-Bis(4-chlorophenyl)acetic acid

Uniqueness

Isopropyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H18Cl2N2O2S

Molecular Weight

457.4 g/mol

IUPAC Name

propan-2-yl 2-[4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C23H18Cl2N2O2S/c1-14(2)29-22(28)13-30-23-20(12-26)19(15-3-7-17(24)8-4-15)11-21(27-23)16-5-9-18(25)10-6-16/h3-11,14H,13H2,1-2H3

InChI Key

YHWFYRQNMNYGRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CSC1=C(C(=CC(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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